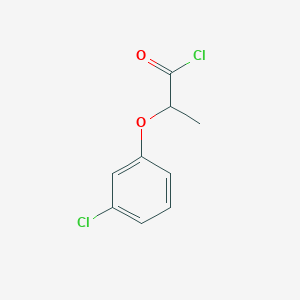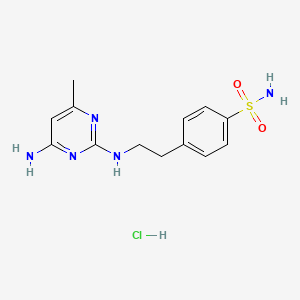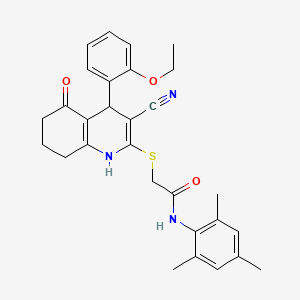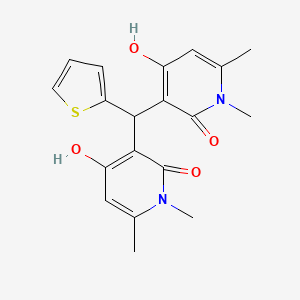
2-(3-Chlorophenoxy)propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Chlorophenoxy)propanoyl chloride”, also known as “3-chlorophenoxyacetyl chloride (3-CPAAC)”, is an organic compound that belongs to the class of chloroacetates. It has a molecular formula of C9H8Cl2O2 and a molecular weight of 219.06 .
Molecular Structure Analysis
The molecular structure of “2-(3-Chlorophenoxy)propanoyl chloride” consists of a propanoyl group (C3H5ClO) attached to a chlorophenoxy group. The exact 3D structure is not provided in the search results.
Chemical Reactions Analysis
As an acyl chloride, “2-(3-Chlorophenoxy)propanoyl chloride” is expected to undergo the characteristic reactions of acyl chlorides . These include reactions with water to form carboxylic acids, with alcohols to form esters, and with ammonia or amines to form amides .
Applications De Recherche Scientifique
Lubricating Oil Additives : A study by Mirzoeva et al. (2009) explored the synthesis of derivatives of 1-heptylthio-3-(2′-chlorophenoxy)-2-propanol and their application as anticorrosion and antimicrobial additives to lubricating oils. This implies the potential utility of similar compounds, such as 2-(3-chlorophenoxy)propanoyl chloride, in enhancing the performance of lubricating oils (Mirzoeva, Gasanov, Abbasova, & Allakhverdiev, 2009).
Antibacterial and Antifungal Agents : El-ziaty et al. (2012) synthesized novel 2-propenoyl amide and ester derivatives and tested them for their antibacterial and antifungal properties. Given the structural similarities, 2-(3-chlorophenoxy)propanoyl chloride could potentially be modified to yield similar biologically active compounds (El-ziaty, Abdalh, Hamed, Shiba, & Abdullha, 2012).
Biosensor Technology : A 2017 study by De La Franier, Jankowski, and Thompson discussed the synthesis of a compound similar to 2-(3-chlorophenoxy)propanoyl chloride for forming functionalizable monolayers on hydroxylated surfaces, indicating potential applications in biosensor technologies (Brian De La Franier, A. Jankowski, & M. Thompson, 2017).
Chemical Kinetics and Reaction Studies : The kinetics of chlorination reactions involving propanoic acid, where compounds like 2-(3-chlorophenoxy)propanoyl chloride may serve as intermediates, have been investigated. These studies provide insights into reaction mechanisms in industrial chemical processes (Mäki-Arvela, Salmi, & Paatero, 1995).
Environmental Chemistry : Studies on the radiolytic dechlorination of polychlorinated biphenyls in alkaline 2-propanol solutions could relate to the environmental behavior of chlorinated compounds like 2-(3-chlorophenoxy)propanoyl chloride (Sawai, Shimokawa, & Shinozaki, 1974).
Safety and Hazards
Orientations Futures
There is a recent study where a chlorine-containing ibuprofen derivative was synthesized for the first time in the reaction between 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride . This suggests that “2-(3-Chlorophenoxy)propanoyl chloride” and similar compounds could be used in the synthesis of new pharmaceuticals .
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZDNDXSGIOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2614487.png)
![N-[1-[(1-Cyanocyclopentyl)amino]-1-oxopropan-2-yl]cyclohexanecarboxamide](/img/structure/B2614489.png)


![3-[[(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-N,N-diethylbenzamide](/img/structure/B2614492.png)
![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2614495.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-ethoxyacetamide](/img/structure/B2614499.png)

![2-[[4-(4-Fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2614502.png)